molecular formula C17H17ClN4O2 B2530909 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea CAS No. 1421455-98-2

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea

Cat. No.: B2530909
CAS No.: 1421455-98-2
M. Wt: 344.8
InChI Key: YCFCFEBWCJNCQM-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and an imidazole moiety

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction with the imidazole derivative.

    Introduction of the chlorophenyl group: The chlorophenyl group is attached through a substitution reaction.

    Formation of the urea linkage: Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may interact with hydrophobic pockets, while the imidazole and furan rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl, imidazole, or furan rings. For example:

    1-(2-chlorophenyl)-3-(2-(4-(thiazol-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea: This compound has a thiazole ring instead of a furan ring, which may alter its chemical and biological properties.

    1-(2-chlorophenyl)-3-(2-(4-(pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea: The pyridine ring can introduce different electronic effects and binding interactions.

The uniqueness of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-22-11-14(15-7-4-10-24-15)20-16(22)8-9-19-17(23)21-13-6-3-2-5-12(13)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCFEBWCJNCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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